2-(4-Bromophenoxymethyl)oxolane
Overview
Description
2-(4-Bromophenoxymethyl)oxolane: is an organic compound with the molecular formula C11H13BrO2. It is also known by its IUPAC name, 2-[(4-bromophenoxy)methyl]tetrahydrofuran . This compound is characterized by the presence of a bromophenoxy group attached to a tetrahydrofuran ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenoxymethyl)oxolane typically involves the reaction of 4-bromophenol with tetrahydrofuran in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. Common bases used in this reaction include sodium hydride (NaH) and potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenoxymethyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The tetrahydrofuran ring can be oxidized to form lactones or other oxygen-containing functional groups.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or ether derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Reactions: Formation of azides, thiols, or ethers.
Oxidation Reactions: Formation of lactones or carboxylic acids.
Reduction Reactions: Formation of alcohols or ethers.
Scientific Research Applications
Chemistry: 2-(4-Bromophenoxymethyl)oxolane is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules used in pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of brominated phenoxy groups on biological systems. It is also employed in the development of new bioactive molecules with potential therapeutic applications .
Medicine: The compound is investigated for its potential use in drug discovery and development. It is used as a precursor in the synthesis of novel drug candidates targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings with enhanced properties .
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxymethyl)oxolane involves its interaction with specific molecular targets in biological systems. The bromophenoxy group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activity. The tetrahydrofuran ring provides structural stability and enhances the compound’s ability to interact with its targets .
Comparison with Similar Compounds
2-Methyloxolane: A sustainable lipophilic solvent used in green extraction processes.
2-{[4-(bromomethyl)phenoxy]methyl}oxolane: A structurally similar compound with a bromomethyl group instead of a bromophenoxy group.
Uniqueness: 2-(4-Bromophenoxymethyl)oxolane is unique due to the presence of the bromophenoxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive molecules and specialty chemicals .
Properties
IUPAC Name |
2-[(4-bromophenoxy)methyl]oxolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11/h3-6,11H,1-2,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFDJYPDPZQVGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
494772-71-3 | |
Record name | 2-(4-bromophenoxymethyl)oxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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